5-Phospho-beta-D-ribosylamine
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Description
5-Phosphoribosylamine, also known as 5-p-beta-D-ribosyl-amine or PRA, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. 5-Phosphoribosylamine is soluble (in water) and a moderately acidic compound (based on its pKa). 5-Phosphoribosylamine exists in all eukaryotes, ranging from yeast to humans. 5-Phosphoribosylamine participates in a number of enzymatic reactions. In particular, 5-Phosphoribosylamine and L-glutamic acid can be converted into L-glutamine and phosphoribosyl pyrophosphate through its interaction with the enzyme amidophosphoribosyltransferase. In addition, 5-Phosphoribosylamine and L-glutamic acid can be converted into L-glutamine and phosphoribosyl pyrophosphate through its interaction with the enzyme amidophosphoribosyltransferase. In humans, 5-phosphoribosylamine is involved in the thioguanine action pathway, the purine metabolism pathway, the mercaptopurine action pathway, and the glutamate metabolism pathway. 5-Phosphoribosylamine is also involved in several metabolic disorders, some of which include the 2-hydroxyglutric aciduria (D and L form) pathway, the xanthinuria type II pathway, purine nucleoside phosphorylase deficiency, and succinic semialdehyde dehydrogenase deficiency. Outside of the human body, 5-phosphoribosylamine can be found in a number of food items such as yellow pond-lily, okra, ostrich fern, and black crowberry. This makes 5-phosphoribosylamine a potential biomarker for the consumption of these food products.
5-phospho-beta-D-ribosylamine is the beta-anomer of 5-phospho-D-ribosylamine. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 5-phospho-beta-D-ribosylaminium(1-).
Properties
Molecular Formula |
C5H12NO7P |
---|---|
Molecular Weight |
229.13 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
SKCBPEVYGOQGJN-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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